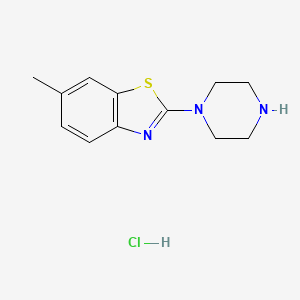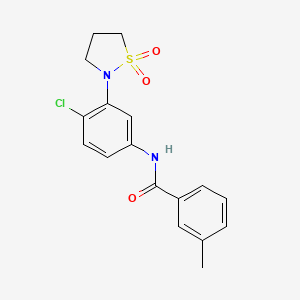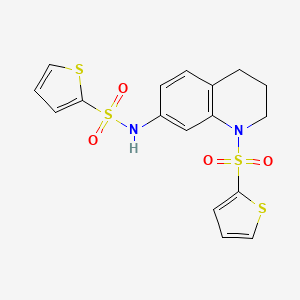![molecular formula C10H12N4OS B2399230 4-amino-5-[(3-méthylphénoxy)méthyl]-4H-1,2,4-triazole-3-thiol CAS No. 117480-88-3](/img/structure/B2399230.png)
4-amino-5-[(3-méthylphénoxy)méthyl]-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-amino-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol” belongs to the class of organic compounds known as triazoles . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are known for their wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, triazoles are often synthesized using the Huisgen cycloaddition, a type of chemical reaction in which an azide and an alkyne undergo a 1,3-dipolar cycloaddition to form a triazole .Molecular Structure Analysis
The molecular structure of this compound would include a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms. It also has an amino group (-NH2), a thiol group (-SH), and a methylphenoxy group attached to the triazole ring .Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, form covalent bonds with a variety of enzymes, and undergo transformations such as N-alkylation and N-oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, triazoles are stable compounds. They are resistant to oxidation and reduction, and they have moderate to high boiling points .Applications De Recherche Scientifique
Découverte de médicaments
Les échafaudages contenant du 1,2,4-triazole sont des composés hétérocycliques uniques présents dans un éventail de produits pharmaceutiques et de composés biologiquement importants utilisés dans des études de découverte de médicaments contre les cellules cancéreuses, les microbes et divers types de maladies dans le corps humain .
Agents antifongiques
Une série de 5-substitués-4-amino-1,2,4-triazole-3-thioesters a été synthétisée et évaluée pour son activité antifongique in vitro. Certains des composés évalués possédaient une activité antifongique significative par rapport à un standard de terbinafine .
Synthèse de nouveaux hétérocycles
Le 3-amino-1,2,4-triazole est un mononucléophile ou un binucléophile efficace dans des réactions multidirectionnelles contrôlées qui conduisent à la synthèse d'une variété d'hétérocycles avec un grand nombre d'applications potentielles .
Matériels énergétiques
La synthèse du nouveau matériau énergétique 4-amino-3-hydrazino-5-méthyl-1,2,4-triazole, qui présente d'excellentes performances et une sécurité fiable, a récemment attiré l'attention .
Activités biologiques
Les 1,2,4-triazoles et leurs dérivés constituent une classe importante de composés organiques présentant diverses activités agricoles, industrielles et biologiques . Ils ont des propriétés antimicrobiennes, sédatives, anticonvulsivantes et anti-inflammatoires .
Synthèse d'agonistes potentiels
Une voie de synthèse en cinq étapes vers les acides [4-(3-aryl-1,2,4-oxadiazol-5-ylméthylthio)-2-méthyl-phénoxy]acétiques, de nouveaux agonistes potentiels des récepteurs activés par les proliférateurs de peroxysomes de type δ/β (PPARδ/β), à partir de benzonitriles substitués a été développée .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-amino-3-[(3-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c1-7-3-2-4-8(5-7)15-6-9-12-13-10(16)14(9)11/h2-5H,6,11H2,1H3,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNRPMFVVKRYTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NNC(=S)N2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (2E)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylate](/img/structure/B2399153.png)
![N-[4-(acetylamino)phenyl]-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2399154.png)

![2-Ethyl-5-((4-isopropylphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2399156.png)
![{[1-(3,5-dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}(methyl)amine hydrochloride](/img/structure/B2399159.png)
![2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2399160.png)

![7-Methyl-3-phenyl-1,10-dihydropyrazolo[3,4-a]carbazole](/img/structure/B2399162.png)
![4-[3-Oxo-3-[3-(triazol-1-ylmethyl)azetidin-1-yl]propyl]benzonitrile](/img/structure/B2399163.png)
![N-(2-(6-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2399166.png)


![N-[[5-butylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide](/img/structure/B2399169.png)